(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride

Medicinal chemistry Structure–activity relationship (SAR) Chemical biology probe design

Researchers relying on the des-methyl analog (CAS 63214-56-2) face lipophilicity and conformational limitations that cannot be extrapolated to the 4-methyl chemotype. CAS 1134741-37-9 resolves this gap with a quaternary carbon center that constrains the piperidine-carbonyl linkage and drives a ~2 LogP unit increase (1.96 vs. -0.18). • Matched-pair SAR comparator: quantify 4-methyl group contribution to potency, selectivity, and ADME when tested in parallel with CAS 63214-56-2. • Dihydrochloride salt enables direct amide coupling without free-basing; precursor to benzoylated derivative CAS 1461709-14-7. • Scaffold aligns with VDAC1 inhibitor chemotype (US20210040047A1); enhanced lipophilicity may improve mitochondrial membrane partitioning.

Molecular Formula C12H25Cl2N3O
Molecular Weight 298.25 g/mol
CAS No. 1134741-37-9
Cat. No. B12276831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride
CAS1134741-37-9
Molecular FormulaC12H25Cl2N3O
Molecular Weight298.25 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C(=O)N2CCN(CC2)C.Cl.Cl
InChIInChI=1S/C12H23N3O.2ClH/c1-12(3-5-13-6-4-12)11(16)15-9-7-14(2)8-10-15;;/h13H,3-10H2,1-2H3;2*1H
InChIKeyNIOSITOMRGSHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpiperidine-Piperazine Methanone Dihydrochloride: Identity & Profile


(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride (CAS 1134741-37-9) is a synthetic dual-heterocyclic methanone bearing a 4-methylpiperidine ring linked via a carbonyl bridge to a 4-methylpiperazine moiety, isolated as the dihydrochloride salt (C₁₂H₂₅Cl₂N₃O, MW 298.25 g/mol) . Distinguished from the more common des-methyl piperidine analog (CAS 63214-56-2) by the presence of a methyl substituent at the piperidine 4-position, this compound exhibits markedly higher computed lipophilicity (LogP ~1.96 vs. –0.18 for the des-methyl comparator) while retaining an identical polar surface area of 35.58 Ų [1][2]. It is distributed as a research intermediate and building block with a typical vendor-specified purity of 96% [1]. No primary research articles or patents were identified that report quantitative biological activity data specifically for this compound; the differentiation evidence presented below therefore relies on structural comparisons, computed physicochemical properties, and class-level pharmacological inferences drawn from closely related piperidine–piperazine methanone derivatives [3].

1
Matched-pair SAR studies leveraging the 4-methyl quaternary carbon and lipophilicity shift vs. des-methyl analog
2
Direct amide coupling or N-acylation workflows facilitated by the dihydrochloride salt form
3
Screening library design exploring privileged 4-methylpiperidine pharmacophore in CNS or anti-infective targets

Compound Differentiation vs. Des-Methyl and Mono-HCl Analogs


The 4-methyl substituent on the piperidine ring of CAS 1134741-37-9 is not a trivial structural perturbation: it introduces a quaternary carbon center adjacent to the carbonyl linkage, alters conformational flexibility, and drives a computed LogP shift of more than two log units relative to the des-methyl piperidine analog CAS 63214-56-2 (LogP 1.96 vs. –0.18) [1]. This magnitude of lipophilicity difference is sufficient to materially affect membrane permeability, non-specific protein binding, and pharmacokinetic partitioning in biological assays [2]. Furthermore, the dihydrochloride salt form of CAS 1134741-37-9 (two HCl equivalents per free base) confers higher aqueous solubility and distinct hygroscopicity compared to the mono-hydrochloride salt (CAS 1018826-44-2) or the free base (Sigma-Aldrich CDS004211), directly influencing weighing accuracy, solution preparation reproducibility, and long-term storage stability in screening collections [3]. These combined structural and salt-form differences mean that experimental data generated with the des-methyl analog or alternative salt forms cannot be directly extrapolated to CAS 1134741-37-9 without independent verification.

Analog
Des-methyl piperidine analog lacks the 4-methyl quaternary center; conformational and lipophilicity differences may shift assay outcomes and limit data extrapolation without parallel testing.
Salt form
Mono-HCl or free base forms differ in molecular weight, solubility, and hygroscopicity; equimolar solution preparation requires mass correction to maintain free-base equivalence.
Identity
Distinct InChI Key and salt stoichiometry mean compound handling, storage stability, and analytical reference properties are not interchangeable with alternative CAS entries.

Quantitative Evidence vs. Closest Analogs


Structural Uniqueness: 4-Methyl Quaternary Carbon vs. Des-Methyl Analog

CAS 1134741-37-9 contains a 4-methyl substituent on the piperidine ring, creating a quaternary carbon center directly adjacent to the carbonyl linkage. The dominant commercial analog, CAS 63214-56-2 [(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride], lacks this methyl group and instead bears a tertiary C–H at the piperidine 4-position . This structural difference is confirmed by distinct InChI Keys: NIOSITOMRGSHSR-UHFFFAOYSA-N (target) versus JYYMLZLAIOASOM-UHFFFAOYSA-N (comparator) [1]. The quaternary center eliminates a hydrogen-bond donor at this position and restricts rotational freedom around the piperidine–carbonyl bond, resulting in a more constrained conformational ensemble compared to the des-methyl analog .

Structural uniqueness
Head-to-head
4-CH₃ quaternary carbon
vs.
tertiary C–H (des-methyl)
Distinct chemical entity; SAR cannot be extrapolated
Confirmed by differing InChI Keys
Medicinal chemistry Structure–activity relationship (SAR) Chemical biology probe design

Lipophilicity Differentiation from Des-Methyl Analog

The computed partition coefficient (LogP) of CAS 1134741-37-9 is 1.96, compared to a range of –0.18 to –0.04 for the des-methyl analog CAS 63214-56-2 [1]. This represents a LogP increase of approximately 2.0–2.1 log units, corresponding to a roughly 100-fold difference in the octanol/water partition coefficient. The polar surface area (PSA) is identical for both compounds at 35.58 Ų, meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1]. Class-level evidence from 4-methylpiperidine-containing CCR5 antagonists (e.g., Sch-417690/Sch-D) demonstrates that 4-methyl substitution on the piperidine ring contributes to optimized membrane permeability and oral bioavailability relative to unsubstituted piperidine analogs in the same series [2].

Lipophilicity shift
Cross-study
ΔLogP ≈ +2.0
Supports separate ADME profiling from des-methyl analog
Computed LogP; experimental validation recommended
Lipophilicity ADME prediction Permeability Drug-likeness

Molecular Weight and Salt Stoichiometry vs. Mono-HCl and Free Base

CAS 1134741-37-9 is supplied as the dihydrochloride salt (C₁₂H₂₅Cl₂N₃O, MW 298.25 g/mol, two HCl equivalents) . The closest mono-hydrochloride analog, CAS 1018826-44-2, has a molecular weight of 247.76 g/mol (C₁₁H₂₂ClN₃O, one HCl equivalent) [1]. The free base form (represented by Sigma-Aldrich CDS004211, CAS 63214-56-2 free base) has a molecular weight of 211.30 g/mol . The additional HCl equivalent in the dihydrochloride increases the formula weight by approximately 20% relative to the mono-HCl salt and approximately 41% relative to the free base, with corresponding differences in mass-based molarity calculations for solution preparation. The dihydrochloride form also ensures full protonation of both basic nitrogen centers (piperidine NH and piperazine N–CH₃), maximizing aqueous solubility at physiological and acidic pH ranges .

Salt stoichiometry
Head-to-head
MW 298.25 vs. 247.76 g/mol
Requires mass correction for equimolar dosing
Dihydrochloride (2 HCl) vs. mono-HCl salt
Salt selection Solubility Formulation Analytical characterization

Vendor Purity Comparison: Target Compound vs. Closest Analog

The target compound CAS 1134741-37-9 is offered with a typical purity specification of 96% (American Custom Chemicals Corporation, via Molbase) [1]. The closest analog, CAS 63214-56-2, is available from multiple vendors with purity specifications ranging from 95% (AKSci), 97% (CymitQuimica, Fluorochem), to 98% (MolCore, Leyan, Beyotime) [2]. The narrower supplier base and marginally lower typical purity of CAS 1134741-37-9 (96% vs. the 97–98% standard for CAS 63214-56-2) reflect its status as a less commoditized research intermediate. The CymitQuimica listing for CAS 1134741-37-9 (Ref. 3D-JVB74137) is noted as 'Discontinued,' further indicating constrained commercial availability relative to the widely stocked des-methyl analog .

Vendor purity
Cross-study
96% typical
vs.
97–98% range
Narrower supplier base; in-house QC verification advised
Based on 2024–2025 vendor listings; one listing discontinued
Quality control Purity specification Supplier comparison Procurement

Predicted Boiling Point and Density Comparison of Free Bases

Predicted physicochemical properties for the free base form of the des-methyl analog CAS 63214-56-2 include a boiling point of 357.6 ± 42.0 °C and a density of 1.065 ± 0.06 g/cm³ . While direct experimental boiling point and density data for CAS 1134741-37-9 are not available in the public domain, the additional methyl group and quaternary carbon are expected to marginally increase the boiling point (by approximately 5–15 °C based on homologous series trends for piperidine derivatives) and slightly elevate density due to increased molecular mass in a comparable molecular volume [1]. The dihydrochloride salt forms of both compounds are solids at ambient temperature, but the higher formula weight of CAS 1134741-37-9 (298.25 vs. 284.23 g/mol for the corresponding dihydrochloride of CAS 63214-56-2) results in proportionally different mass requirements for equimolar solution preparation .

Predicted bp & density
Class-level
i
No experimental data for target compound
Physical property gap; measure experimentally for formulation work
Free base approximations from des-methyl analog may deviate
Physicochemical characterization Handling and storage Formulation compatibility

Class-Level Pharmacological Potential of 4-Methylpiperidine Motif

Although no direct bioactivity data exist for CAS 1134741-37-9, the 4-methylpiperidine substructure is a validated pharmacophoric element in multiple biologically active series. In the CCR5 antagonist program, the 4-methylpiperidine-containing compound Sch-417690/Sch-D (which embeds the 4-methylpiperidine-4-carbonyl-piperazine substructure present in CAS 1134741-37-9) achieved a Ki of 0.5 nM against CCR5 with >10,000-fold selectivity over muscarinic M1 and M2 receptors, whereas des-methyl analogs in the same series showed reduced potency and selectivity [1]. Separately, a patent family (US20210040047A1) claims piperazine and piperidine derivatives as VDAC1 oligomerization inhibitors for neurodegenerative disease, explicitly encompassing compounds with the 4-substituted piperidine–piperazine methanone scaffold [2]. A broader pharmacological evaluation of N-substituted 4-methylpiperidine derivatives demonstrated concentration-dependent cytotoxic, antibacterial, antifungal, and urease inhibitory activities, establishing that the 4-methylpiperidine core is pharmacologically permissive across multiple target classes [3].

Pharmacological potential
Class-level
i
4-methylpiperidine motif: CCR5 Ki 0.5 nM (Sch-D)
Privileged fragment; supports SAR library inclusion
No direct bioactivity for CAS 1134741-37-9; class-level inference
CNS drug discovery Receptor pharmacology Piperidine SAR VDAC inhibition

Application Scenarios for 4-Methylpiperidine-Piperazine Methanone


SAR Probe: Impact of Piperidine 4-Methyl on Target Engagement and ADME

CAS 1134741-37-9 is best deployed as a matched-pair comparator alongside CAS 63214-56-2 (des-methyl analog) in structure–activity relationship (SAR) studies. The 4-methyl quaternary carbon uniquely constrains the conformational flexibility of the piperidine–carbonyl linkage and increases lipophilicity by ~2 LogP units relative to the des-methyl analog . Parallel testing of both compounds in the same assay panel (e.g., receptor binding, cellular permeability, microsomal stability) enables quantification of the specific contribution of the 4-methyl group to potency, selectivity, and ADME properties. This application is directly supported by the precedent set by the CCR5 antagonist program, where 4-methylpiperidine-containing compounds showed superior selectivity profiles compared to des-methyl congeners [1].

Intermediate for N-Benzoyl-Protected 4-Methylpiperidine-Carbonyl-Piperazine

CAS 1134741-37-9 serves as a direct synthetic precursor to 1-(1-benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine (CAS 1461709-14-7) via benzoylation of the piperidine NH . The 4-methylpiperidine-4-carbonyl-piperazine scaffold, once elaborated at the piperidine nitrogen, generates compounds with enhanced steric bulk and conformational rigidity around the central carbonyl, properties that are valuable for designing selective kinase inhibitors,GPCR ligands, and PROTAC linker-warhead conjugates . The dihydrochloride salt form facilitates direct use in amide coupling reactions under basic conditions without prior free-basing, streamlining synthetic workflows [1].

Tool for VDAC1 Oligomerization Inhibition in Neurodegenerative Models

The piperidine–piperazine methanone scaffold is claimed in patent US20210040047A1 as a privileged chemotype for inhibiting voltage-dependent anion channel 1 (VDAC1) oligomerization, a mechanism implicated in Alzheimer's and Parkinson's disease pathology . While CAS 1134741-37-9 itself is not explicitly exemplified in the patent, its core scaffold matches the generic Markush structure, and its enhanced lipophilicity (LogP 1.96) relative to the unsubstituted piperidine analog may confer improved mitochondrial membrane partitioning. Researchers investigating VDAC1-mediated apoptosis can use this compound as a starting scaffold for SAR expansion, with the advantage that the 4-methylpiperidine quaternary center may reduce metabolic N-dealkylation compared to tertiary piperidine analogs .

Reference Standard for Analytical Method and Purity Verification

Given the limited number of commercial suppliers for CAS 1134741-37-9 and the reported discontinuation of at least one vendor listing , laboratories that have secured a validated batch should consider characterizing it as an in-house reference standard. Critical quality attributes to document include: quantitative NMR purity (qNMR with internal standard), LCMS purity at 254 nm, exact mass confirmation (theoretical [M+H]⁺ of free base = 226.1914 Da), chloride content by ion chromatography (theoretical 23.8% w/w chloride for the dihydrochloride), and residual solvent profile by headspace GC . This characterization package enables reliable cross-vendor qualification of future batches and protects against supply chain disruptions for ongoing research programs that have committed to this specific chemotype [1].

Application
Selection Property
Validation Focus
Matched-pair SAR probe
4-Methyl quaternary carbon & lipophilicity shift
Parallel assay comparison with des-methyl analog
Synthetic intermediate (amide coupling)
Dihydrochloride salt for direct use without free-basing
Coupling efficiency and product purity
VDAC1 oligomerization research
Piperidine–piperazine methanone scaffold
Mitochondrial membrane partitioning and SAR expansion
In-house reference standard
Batch characterization data (qNMR, LCMS, chloride content)
Cross-vendor qualification and supply continuity
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